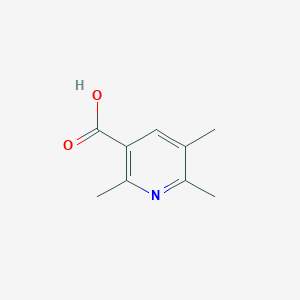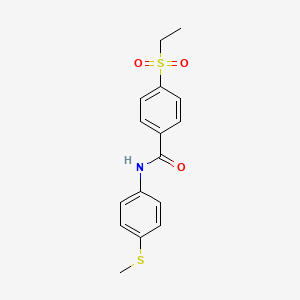
4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide (EMB-176) is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EMB-176 has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for future drug development.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide, due to its structural similarity with sulfonamide derivatives, may be analogous in function to compounds like flubendiamide. Flubendiamide is a novel class of insecticide with a unique chemical structure, displaying strong insecticidal activity against lepidopterous pests, including resistant strains. Its mode of action is distinct, involving symptoms distinguished from those of commercial insecticides, and it is safe for non-target organisms. This suggests that 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide could potentially be explored for insecticidal applications, leveraging its structural features for novel pest control solutions (Tohnishi et al., 2005).
Anticancer Potential
Compounds structurally related to 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide have shown promising anticancer activities. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. Some derivatives, particularly those with specific structural modifications, exhibited remarkable cytotoxic activity and low toxicity in normal human kidney HEK293 cells. These findings indicate a potential research direction for 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide in anticancer drug development, focusing on its structural analogs' capacity to induce apoptosis and cell cycle arrest in cancer cells (Ravichandiran et al., 2019).
Novel Synthesis Methods
The synthesis and characterization of related sulfonamide compounds, such as N-(2-(N-methylsulfamoyl)phenyl)formamide, highlight the ongoing development of novel synthetic methods for producing compounds with potential therapeutic or industrial applications. Understanding these methods can provide insights into more efficient, scalable, and environmentally friendly synthesis routes for compounds like 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide, which may be of interest in various scientific and industrial contexts (Etsè et al., 2019).
Remote Sulfonylation Techniques
Advancements in remote sulfonylation techniques, as demonstrated by the sulfonylation of N-(quinolin-8-yl)benzamide derivatives, pave the way for novel modifications of sulfonamide-based compounds, including 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide. These techniques allow for the introduction of sulfonyl groups in remote positions, offering new pathways for structural diversification and potential enhancement of biological activity or physicochemical properties (Xia et al., 2016).
Eigenschaften
IUPAC Name |
4-ethylsulfonyl-N-(4-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-3-22(19,20)15-10-4-12(5-11-15)16(18)17-13-6-8-14(21-2)9-7-13/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCIJXKNUZSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


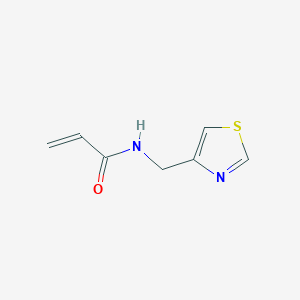
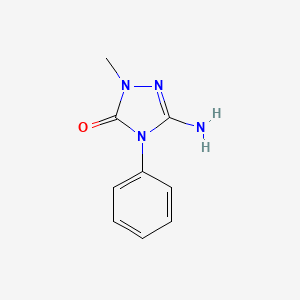



![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)
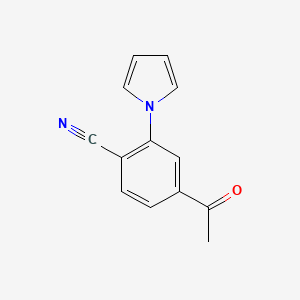
![1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one](/img/structure/B2968629.png)
![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2968636.png)
